molecular formula C6H7Cl2NS B15316352 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine

Cat. No.: B15316352
M. Wt: 196.10 g/mol
InChI Key: XQQBGSGXYCGPND-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2NS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine typically involves the reaction of 2,5-dichlorothiophene with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,5-Dichlorothiophene and ethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Salt Formation

The amine group readily undergoes acid-base reactions to form stable salts. Industrial processes commonly isolate the compound as its hydrochloride salt for improved stability .

Reaction TypeReagents/ConditionsProduct
ProtonationHCl (aqueous or gaseous)This compound hydrochloride

Catalytic Reductive Amination

Under hydrogenation conditions with transition metal catalysts, this amine may participate in C–N bond formation. Ruthenium-based catalysts (e.g., Ru-PNP pincer complexes) facilitate amine coupling reactions, as demonstrated in biomass-derived amination processes .

Catalyst SystemConditionsReactantsPotential Product
Ru-PNP complex155–180°C, 5–200 bar H₂Ketones/AlcoholsSecondary amines via hydrogen-borrowing

Nucleophilic Substitution on Thiophene

The chlorine atoms at positions 2 and 5 of the thiophene ring are susceptible to nucleophilic substitution under strongly basic conditions, though reactivity is reduced due to electron withdrawal by adjacent chlorine atoms.

ReagentConditionsProduct
NaOH (aq)Reflux, polar aprotic solventThiophene derivatives with –OH or –OR groups
R–NH₂Cu catalyst, 120–150°CAryl amines via Buchwald-Hartwig coupling

Amine Functionalization

The primary amine undergoes typical reactions such as acylation and alkylation:

Acylation

ReagentConditionsProduct
Acetyl chloridePyridine, 0–5°CN-Acetyl derivative
Benzoyl chlorideRoom temperature, DMAP catalystN-Benzoylated compound

Alkylation

ReagentConditionsProduct
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated amine
Ethyl bromoacetateEt₃N, THFN-Alkylated glycine ester

Oxidation Reactions

The amine group can oxidize to nitro or nitroso compounds under strong oxidizing conditions:

Oxidizing AgentConditionsProduct
KMnO₄/H₂SO₄Acidic, 50°CNitroethane derivative
m-CPBACH₂Cl₂, 25°CN-Oxide

Coordination Chemistry

The amine acts as a ligand in metal complexes, particularly with late transition metals. Such complexes are explored in catalytic applications:

Metal SaltLigand RatioApplication
CuCl₂1:2 (amine:Cu)Electrocatalytic CO₂ reduction
Pd(OAc)₂1:1Cross-coupling reactions

Bioconjugation

In medicinal chemistry, the amine is utilized for covalent bonding to biomolecules:

TargetCoupling MethodApplication
AntibodiesNHS ester reactionAntibody-drug conjugates
PeptidesEDC/NHS chemistryTargeted drug delivery systems

Scientific Research Applications

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    1-(2,5-Dichlorothiophen-3-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group.

    2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine: This isomer has the ethylamine group attached at a different position on the thiophene ring.

    (S)-1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine: This enantiomer has a specific stereochemistry, which may result in different biological activities.

Biological Activity

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine, also known as 1-(2,5-dichlorothiophen-3-yl)ethanamine hydrochloride, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

The compound has the following chemical properties:

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C6H7Cl2NS
  • CAS Number : 2460755-27-3
  • Purity : 95%

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was tested against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HepG21.53High
DU1451.65Moderate
MBA-MB-2311.38High

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a selectivity for cancer cells over normal human fibroblast cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that modifications to the thiophene ring and the ethylamine side chain can significantly affect its biological activity. For instance, substituents on the thiophene ring can enhance cytotoxic effects, as seen with various derivatives tested in related studies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli18 µM
S. aureus31 µM

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Case Studies

A case study conducted on a series of pyridine derivatives that included the dichlorothiophene moiety revealed significant anticancer properties. The study highlighted that compounds with more hydrophilic substituents exhibited enhanced activity against cancer cell lines. This aligns with findings regarding the dichlorothiophene derivatives .

Properties

Molecular Formula

C6H7Cl2NS

Molecular Weight

196.10 g/mol

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)ethanamine

InChI

InChI=1S/C6H7Cl2NS/c1-3(9)4-2-5(7)10-6(4)8/h2-3H,9H2,1H3

InChI Key

XQQBGSGXYCGPND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(SC(=C1)Cl)Cl)N

Origin of Product

United States

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